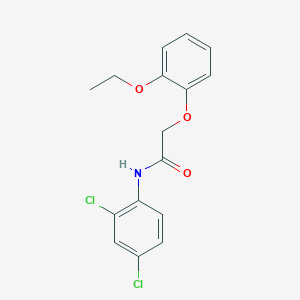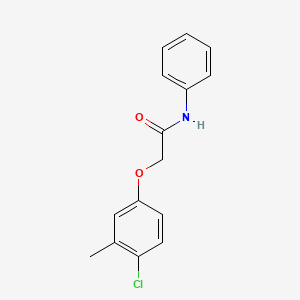
2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with base materials such as N-methylchloroacetamide and 4-phenoxyphenol, in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts including anhydrous potassium carbonate. The conditions for these reactions are carefully optimized for temperature and reaction time to achieve high yields, often exceeding 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the compound's molecular configuration, functional groups, and bonding interactions (V. Arjunan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide or similar compounds can be complex, involving steps like acetylation, methylation, and specific rearrangements. The final products of these reactions are characterized for their potential applications in various fields, demonstrating the compound's versatility and reactivity (Teng Da-wei, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through systematic studies. These properties are crucial for understanding the compound's behavior under different conditions and for its application in specific research areas.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are key areas of study. These properties are explored through experimental studies and theoretical calculations, providing a comprehensive understanding of the compound's chemistry.
科学的研究の応用
Allosteric Modifiers of Hemoglobin
Research has explored derivatives structurally related to 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide for their potential in modifying hemoglobin's oxygen affinity. Compounds in this category have been investigated for their ability to decrease the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Antioxidant Activity
Phenolic compounds, related in structure to this compound, have been studied for their antioxidant properties. These studies focus on the inhibition of lipid peroxidation, demonstrating potential applications in protecting against oxidative stress-related damages (Dinis, Madeira, & Almeida, 1994).
Electrochemical Sensors
The compound's related structures have been utilized in the development of electrochemical sensors, specifically for detecting environmental pollutants. Such applications highlight the relevance of this compound derivatives in environmental monitoring and safety assessments (Karimi-Maleh et al., 2019).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Such research underscores the compound's potential in developing novel therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation of acetaminophen, a compound related to this compound, has been explored using TiO2 nanoparticles. This research is significant for environmental remediation, focusing on the efficient degradation of pharmaceutical contaminants (Jallouli et al., 2017).
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECRTZWJPKMYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


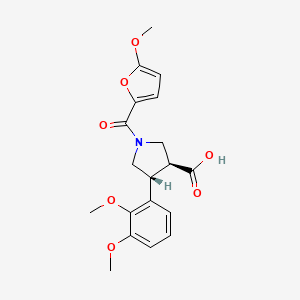
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)

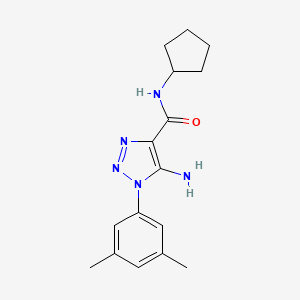
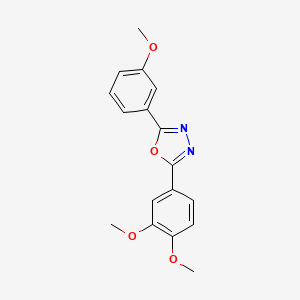
![[4-(2-thienylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604434.png)
![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5604440.png)
![N-allyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5604454.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}pyrrolidin-3-ol](/img/structure/B5604460.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)

